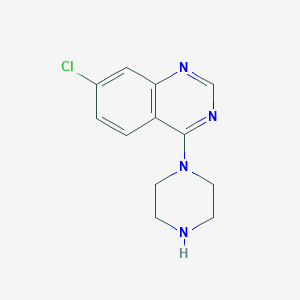

7-Chloro-4-piperazin-1-YL-quinazoline

Descripción general

Descripción

7-Chloro-4-piperazin-1-YL-quinazoline is a heterocyclic compound that features a quinazoline core with a piperazine ring substituted at the 4-position and a chlorine atom at the 7-position. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer, antimalarial, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-piperazin-1-YL-quinazoline typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity .

Análisis De Reacciones Químicas

Functionalization of the Piperazine Ring

The piperazine moiety in 7-CPQ is reactive, enabling diverse derivatization for drug development:

Sulfonamide Formation

Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing antimalarial and antiamoebic activity:

Mechanism : The secondary amine in piperazine reacts with sulfonyl chlorides under mild basic conditions (e.g., NaHCO₃) .

Amination for Anticancer Agents

The piperazine nitrogen reacts with electrophilic intermediates to form cytotoxic derivatives. For example:

Synthetic Route :

-

Chloroacetylation : 7-CPQ reacts with chloroacetyl chloride to form 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone .

-

Amination : The chloro group is displaced by secondary amines (e.g., morpholine, pyrrolidine) in i-PrOH under reflux .

Example: Antimalarial-Antioxidant Hybrids

-

Reaction : Coupling 7-CPQ with ferrocene via a hydrazone linker.

-

Activity : IC₅₀ of 0.97 μM against P. falciparum K1 strain, with enhanced redox modulation .

Example: Sirtuin Inhibitors

-

Modification : Introduction of benzamide groups at the quinoline C-3 position.

Key Reaction Mechanisms

-

Nucleophilic Aromatic Substitution : The chlorine at C-4 of 4,7-dichloroquinoline is displaced by piperazine’s nitrogen under basic conditions .

-

Buchwald–Hartwig Amination : Used in advanced routes for C–N bond formation with palladium catalysts (noted in newer patents) .

Analytical Characterization

Synthetic products are validated using:

-

NMR : Distinct signals for quinoline (δ 8.41 ppm, singlet) and piperazine protons (δ 3.0–3.5 ppm) .

-

XRD : Confirmation of polymorphic forms (e.g., Form B vs. Form E) .

Industrial and Environmental Considerations

Aplicaciones Científicas De Investigación

Anticancer Applications

The anticancer properties of 7-chloro-4-piperazin-1-YL-quinazoline and its derivatives have been extensively studied.

Cytotoxicity Studies

Research has shown that various derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines:

- MCF-7 (Breast Cancer) : A study reported that certain derivatives displayed IC50 values as low as 6.502 µM against MCF-7 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .

- Prostate Cancer (PC3) : The same derivative showed an IC50 of 11.751 µM against PC3 cells, demonstrating its potential as a therapeutic agent for prostate cancer .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications at the 7-position of the quinazoline scaffold can enhance anticancer activity. For example, introducing various substituents at this position has led to improved selectivity and potency against cancer cells compared to normal cells .

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties:

- A study highlighted that certain derivatives exhibited potent antimalarial activity against chloroquine-resistant strains, with IC50 values around 1.16 mM . This suggests that modifications to the quinazoline structure can lead to effective treatments for malaria.

Other Therapeutic Applications

Beyond anticancer and antimalarial activities, this compound has shown potential in several other therapeutic areas:

Antiparasitic and Anti-HIV Activities

The compound has been identified as having antiparasitic properties and potential effectiveness against HIV, making it a candidate for further exploration in treating infectious diseases .

Neurological Applications

Some derivatives have been investigated for their effects on neurotransmitter systems, acting as acetylcholinesterase inhibitors and serotonin antagonists, which may have implications in treating neurological disorders .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Cell Line/Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 6.502 µM | Potent activity compared to doxorubicin |

| PC3 | 11.751 µM | Significant cytotoxicity | |

| VEGFR-II Inhibition | 1.38 µM | Impacts angiogenesis | |

| Antimalarial | CQ-R Strain | 1.16 mM | Effective against resistant malaria strains |

| Other Therapeutics | Various | - | Potential anti-HIV and antiparasitic effects |

Mecanismo De Acción

The mechanism of action of 7-Chloro-4-piperazin-1-YL-quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

4-Piperazinylquinoline: Shares a similar core structure but lacks the chlorine atom at the 7-position.

Chloroquine: Contains a 4-aminoquinoline scaffold and is well-known for its antimalarial activity.

Uniqueness

7-Chloro-4-piperazin-1-YL-quinazoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the piperazine ring and the chlorine atom at the 7-position enhances its biological activity and makes it a valuable compound for drug development .

Actividad Biológica

7-Chloro-4-piperazin-1-YL-quinazoline is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound exhibits potential as an anticancer, antimalarial, and antimicrobial agent, making it a valuable candidate for further research and development in pharmacology.

Chemical Structure and Properties

The compound features a quinazoline core with a piperazine ring at the 4-position and a chlorine atom at the 7-position. This unique substitution pattern enhances its biological activity and allows it to interact with various molecular targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄ClN₃ |

| Molecular Weight | 251.72 g/mol |

| Boiling Point | 433.5 ºC at 760 mmHg |

| Density | 1.257 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biological pathways. For instance, it has been shown to act as a sirtuin inhibitor , which plays a role in cellular regulation and metabolism . Additionally, the compound exhibits activity against serotonin uptake , with an IC50 value of approximately 50 μM .

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values ranging from 1.83 to 4.24 μM against HepG2 liver cancer cells, showcasing its potential as an anticancer therapeutic agent .

Antimalarial Activity

The compound has shown promising results against Plasmodium falciparum strains, with IC50 values of 1.18 μM for D10 and 0.97 μM for K1 strains, indicating strong antimalarial properties . This activity is comparable to traditional antimalarial agents, highlighting its potential as an alternative treatment option.

Antimicrobial Activity

In addition to its anticancer and antimalarial properties, this compound also exhibits broad-spectrum antimicrobial activity. It has been effective against various gram-positive bacteria, indicating its potential utility in treating bacterial infections .

Case Studies

- Anticancer Efficacy : A study evaluating the antiproliferative effects of quinazoline derivatives found that compounds similar to this compound exhibited superior efficacy compared to existing treatments like sorafenib . The research utilized molecular docking studies to predict binding affinities to target kinases, reinforcing the compound's potential in cancer therapy.

- Antimalarial Studies : Clinical evaluations have demonstrated that derivatives of this compound can effectively inhibit malaria parasite growth in vitro, paving the way for further investigations into their use as novel antimalarial drugs .

Propiedades

IUPAC Name |

7-chloro-4-piperazin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-16-12(10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQLRWXGULIKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627635 | |

| Record name | 7-Chloro-4-(piperazin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205259-91-2 | |

| Record name | 7-Chloro-4-(piperazin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.